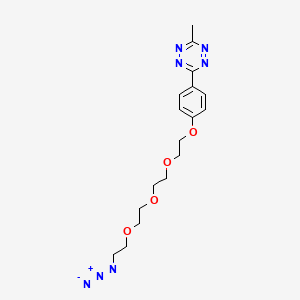

甲基四嗪-PEG4-叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent widely used in bioorthogonal chemistry. It is composed of a methyltetrazine moiety and an azide group connected through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to facilitate efficient and selective bioorthogonal reactions under mild conditions, making it highly suitable for applications in chemical biology and medicinal chemistry .

科学研究应用

Methyltetrazine-PEG4-Azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.

Biology: Facilitates the study of enzyme activities and protein interactions through bioorthogonal labeling.

Medicine: Employed in the development of targeted drug delivery systems and imaging agents for cancer diagnostics.

Industry: Utilized in the production of bioconjugates and functionalized polymers for various industrial applications

作用机制

Target of Action

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that primarily targets alkyne- or cycloalkyne-modified peptides . These peptides are the primary targets due to their ability to undergo a conversion into tetrazine-tagged peptides .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . The azide group in the Methyltetrazine-PEG4-Azide can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties . This reaction enables the efficient conversion of alkyne-modified peptides into tetrazine-tagged peptides .

Biochemical Pathways

The compound plays a significant role in the field of bioorthogonal chemistry, particularly in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The pharmacokinetics of Methyltetrazine-PEG4-Azide are influenced by its hydrophilic PEG linker, which increases the water solubility of the compound in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The result of the compound’s action is the creation of tetrazine-tagged peptides from alkyne- or cycloalkyne-modified peptides . This conversion allows for subsequent ligation to TCO-labeled biopolymers . The tetrazine-tagged peptides can then be visualized, which is particularly useful in the study of enzyme activities within complex biological systems .

Action Environment

The action of Methyltetrazine-PEG4-Azide is influenced by environmental factors such as the presence of copper catalysts and reducing agents . This makes it biocompatible and suitable for use in various environments .

生化分析

Biochemical Properties

Methyltetrazine-PEG4-Azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in activity-based protein profiling (ABPP), a method that allows the identification and visualization of enzyme activities within complex biological systems . In this context, Methyltetrazine-PEG4-Azide acts as a bioorthogonal handle for imaging enzyme activities in situ .

Cellular Effects

Methyltetrazine-PEG4-Azide influences cell function by enabling the visualization of enzyme activities, such as those of proteases, in cell lysates and live cells . This allows researchers to distinguish between active and inactive enzyme species

Molecular Mechanism

The mechanism of action of Methyltetrazine-PEG4-Azide involves its reaction with the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This process is facilitated by the compound’s electrophilic warhead . The tetrazine moiety allows visualization of the captured enzyme activity by means of inverse electron demand Diels Alder ligation .

Temporal Effects in Laboratory Settings

The effects of Methyltetrazine-PEG4-Azide over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation. Current research suggests that the compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Transport and Distribution

Its hydrophilic polyethylene glycol (PEG) spacer arm provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

准备方法

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG4-Azide can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine and azide groups via a PEG spacer. The synthesis typically involves the following steps:

Activation of PEG: The PEG spacer is activated using a suitable reagent such as N,N’-disuccinimidyl carbonate (DSC) to introduce reactive groups.

Coupling with Methyltetrazine: The activated PEG is then reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.

Introduction of Azide Group: Finally, the azide group is introduced through a nucleophilic substitution reaction, resulting in the formation of Methyltetrazine-PEG4-Azide.

Industrial Production Methods

Industrial production of Methyltetrazine-PEG4-Azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

化学反应分析

Types of Reactions

Methyltetrazine-PEG4-Azide primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .

Common Reagents and Conditions

Reagents: Strained alkenes (e.g., trans-cyclooctene), copper catalysts (for azide-alkyne cycloaddition), reducing agents (e.g., DTT).

Conditions: Mild buffer conditions, ambient temperature, and aqueous media.

Major Products

The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and labeling applications .

相似化合物的比较

Similar Compounds

Methyltetrazine-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an azide group.

Methyltetrazine-PEG4-Hydrazone-DBCO: Contains a hydrazone and DBCO moiety, used for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Uniqueness

Methyltetrazine-PEG4-Azide is unique due to its ability to undergo both IEDDA and azide-alkyne cycloaddition reactions, providing versatility in bioconjugation applications. The PEG spacer enhances solubility and reduces steric hindrance, making it highly efficient for in vivo applications .

生物活性

Methyltetrazine-PEG4-Azide is a heterobifunctional compound that plays a significant role in bioorthogonal chemistry, particularly in activity-based protein profiling (ABPP). This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Overview of Methyltetrazine-PEG4-Azide

- Chemical Formula : C21H30N8O5

- Molecular Weight : 474.51 g/mol

- CAS Number : 1802908-04-8

- Purity : >95% by HPLC

- Solubility : Soluble in MeOH, DMF, and DMSO

Methyltetrazine-PEG4-Azide is designed for use in click chemistry, allowing for selective reactions with alkyne-modified biomolecules. Its PEG linker enhances solubility and biocompatibility, making it suitable for various biological applications .

Target Interaction

Methyltetrazine-PEG4-Azide primarily targets alkyne or cycloalkyne-modified peptides through a process known as Click Chemistry , specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction facilitates the formation of stable dihydropyridazine linkages, which are crucial for bioconjugation processes .

Biochemical Pathways

The compound plays a vital role in ABPP, enabling the identification and visualization of enzyme activities within complex biological systems. It reacts with active forms of proteases to form covalent and irreversible adducts, allowing researchers to track enzyme functions effectively .

Activity-Based Protein Profiling

Methyltetrazine-PEG4-Azide has been successfully employed in ABPP to visualize protease activities in live cells. For instance, it has been used to tag specific proteases, allowing for real-time monitoring of enzymatic functions without significantly altering the biological behavior of the target proteins .

Radiolabeling Studies

Recent studies have demonstrated the potential of methyltetrazine derivatives for radiolabeling applications. For example, [^18F]MeTz has shown high brain uptake and rapid clearance in PET imaging studies, indicating its suitability for pre-targeted imaging strategies . This capability is particularly valuable in cancer diagnostics and therapeutic monitoring.

Case Studies

- Protein Conjugation Efficiency

- In Vivo Imaging

Data Table: Comparison of Biological Activities

| Property/Activity | Methyltetrazine-PEG4-Azide | [^18F]MeTz | [^18F]HTz |

|---|---|---|---|

| Chemical Structure | C21H30N8O5 | C7H9N5O2 | C7H9N5O2 |

| Molecular Weight | 474.51 g/mol | 204.16 g/mol | 204.16 g/mol |

| Solubility | MeOH, DMF | Aqueous solutions | Aqueous solutions |

| Application | ABPP | PET Imaging | PET Imaging |

| Clearance Rate | Moderate | Rapid | Moderate |

属性

IUPAC Name |

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFUODPROPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。